N-[1-(3-chlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3,4,5-trimethoxybenzamide
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Overview
Description
N-[1-(3-chlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3,4,5-trimethoxybenzamide is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a trifluoromethyl group, and a trimethoxybenzamide moiety. This compound is part of the indole derivative family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-chlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3,4,5-trimethoxybenzamide typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions. The trifluoromethyl group can be introduced via a trifluoromethylation reaction using reagents such as trifluoromethyl iodide (CF3I) and a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the key transformations.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-chlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3,4,5-trimethoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: LiAlH4, NaBH4
Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(3-chlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3,4,5-trimethoxybenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(3-chlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds such as indole-3-acetic acid and tryptophan share the indole core structure and exhibit diverse biological activities.
Trifluoromethyl compounds: Compounds like trifluoromethylbenzene and trifluoromethylpyridine are known for their unique chemical properties and applications in medicinal chemistry.
Uniqueness
N-[1-(3-chlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3,4,5-trimethoxybenzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, while the indole core contributes to its biological activity.
Properties
Molecular Formula |
C27H26ClF3N2O6 |
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Molecular Weight |
567.0 g/mol |
IUPAC Name |
N-[1-(3-chlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C27H26ClF3N2O6/c1-25(2)12-17-21(18(34)13-25)26(27(29,30)31,24(36)33(17)16-8-6-7-15(28)11-16)32-23(35)14-9-19(37-3)22(39-5)20(10-14)38-4/h6-11H,12-13H2,1-5H3,(H,32,35) |
InChI Key |
YWNZHLKUAKVBAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(C(=O)N2C3=CC(=CC=C3)Cl)(C(F)(F)F)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C |
Origin of Product |
United States |
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